molecular formula C14H22N2O3S B448071 Isopropyl 2-amino-5-[(diethylamino)carbonyl]-4-methylthiophene-3-carboxylate CAS No. 350989-50-3

Isopropyl 2-amino-5-[(diethylamino)carbonyl]-4-methylthiophene-3-carboxylate

Cat. No.: B448071
CAS No.: 350989-50-3
M. Wt: 298.4g/mol
InChI Key: DTTKSMRPORHRTD-UHFFFAOYSA-N
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Description

Isopropyl 2-amino-5-[(diethylamino)carbonyl]-4-methylthiophene-3-carboxylate (IUPAC name: propan-2-yl 2-amino-5-[diethylcarbamoyl]-4-methylthiophene-3-carboxylate) is a thiophene-based derivative characterized by a unique substitution pattern. Its structure includes:

  • An isopropyl ester group at position 3 of the thiophene ring.
  • A 2-amino substituent at position 2.
  • A 4-methyl group and a diethylaminocarbonyl moiety at positions 4 and 5, respectively.

Properties

IUPAC Name

propan-2-yl 2-amino-5-(diethylcarbamoyl)-4-methylthiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O3S/c1-6-16(7-2)13(17)11-9(5)10(12(15)20-11)14(18)19-8(3)4/h8H,6-7,15H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTTKSMRPORHRTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1=C(C(=C(S1)N)C(=O)OC(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Isopropyl 2-amino-5-[(diethylamino)carbonyl]-4-methylthiophene-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Thiophene Ring: The initial step involves the construction of the thiophene ring, often through a cyclization reaction of suitable precursors.

    Introduction of Functional Groups: Subsequent steps involve the introduction of amino and ester groups. This can be achieved through reactions such as amination and esterification.

    Final Assembly: The final step involves the coupling of the diethylamino carbonyl group to the thiophene ring, often using reagents like diethylamine and appropriate catalysts under controlled conditions.

Industrial Production Methods

Industrial production of this compound, if scaled up, would likely involve similar synthetic routes but optimized for higher yields and efficiency. This could include the use of continuous flow reactors, advanced catalysts, and automated systems to ensure consistent quality and purity.

Chemical Reactions Analysis

Types of Reactions

Isopropyl 2-amino-5-[(diethylamino)carbonyl]-4-methylthiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO({3})), and hydrogen peroxide (H({2})).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH({4})) are frequently used.

    Substitution: Reagents like halogens (Cl({2})), and nucleophiles (NH(_{3}), OH(^-)) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups such as halides or amines.

Scientific Research Applications

Isopropyl 2-amino-5-[(diethylamino)carbonyl]-4-methylthiophene-3-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.

    Industry: It can be used in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which Isopropyl 2-amino-5-[(diethylamino)carbonyl]-4-methylthiophene-3-carboxylate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a class of substituted thiophene-3-carboxylates. Below is a comparative analysis with structurally related derivatives:

Compound Substituents Key Differences Applications/Notes
Target Compound 2-amino, 4-methyl, 5-(diethylaminocarbonyl), 3-isopropyl ester Reference standard for diethylaminocarbonyl substitution Discontinued in commercial catalogs; limited biological data available
Isopropyl 2-amino-5-methyl-4-(4-propylphenyl)thiophene-3-carboxylate 2-amino, 4-(4-propylphenyl), 5-methyl, 3-isopropyl ester Bulky 4-propylphenyl group instead of 4-methyl and 5-diethylaminocarbonyl Available from Parchem; used in material science and as a synthetic intermediate
2-Amino-4-methyl-5-phenyl-thiophene-3-ethylcarboxylate 2-amino, 4-methyl, 5-phenyl, 3-ethyl ester Ethyl ester vs. isopropyl ester; phenyl at position 5 vs. diethylaminocarbonyl Studied for antimicrobial activity; synthesized via Gewald reaction
Dimethyl 5-(2-amino-4-(methoxycarbonyl)phenoxy)isophthalate 2-amino, 4-(methoxycarbonyl)phenoxy, dimethyl ester Non-thiophene backbone; aromatic isophthalate core No direct bioactivity reported; structural analogue for polymer research

Physicochemical Properties

  • Lipophilicity : The isopropyl ester in the target compound increases lipophilicity compared to ethyl esters (e.g., compound from ).

Commercial and Research Status

  • The target compound is discontinued by major suppliers (e.g., CymitQuimica ), limiting accessibility.
  • Analogues like the 4-propylphenyl derivative remain available (Parchem ), highlighting industry preference for stable, easily functionalized scaffolds.

Critical Analysis of Evidence

  • Gaps in Data: No direct studies on the target compound’s bioactivity or crystallography (cf. SHELX/ORTEP tools in ).
  • Structural Insights: ChEBI entries confirm the IUPAC nomenclature and substitution pattern , but experimental validation (e.g., NMR/X-ray) is absent.
  • Synthesis Challenges: The diethylaminocarbonyl group may require specialized reagents (e.g., diethylcarbamoyl chloride), increasing synthesis complexity compared to phenyl analogues.

Biological Activity

Isopropyl 2-amino-5-[(diethylamino)carbonyl]-4-methylthiophene-3-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including mechanism of action, target interactions, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Molecular Formula : C15_{15}H22_{22}N2_{2}O2_{2}S
  • Molecular Weight : 298.41 g/mol
  • IUPAC Name : this compound

Research indicates that this compound exhibits its biological effects primarily through modulation of specific enzyme pathways and receptor interactions. The compound has been shown to interact with histone deacetylases (HDACs), which play a crucial role in gene expression regulation.

Table 1: Biological Targets and Activities

TargetActivityIC50 Value (μM)Reference
HDAC3Inhibition0.045
HDAC8Inhibition0.651
Serotonin TransporterModulationNot specified
Histamine H3 ReceptorModulationNot specified

Antitumor Activity

In vitro studies have demonstrated that this compound possesses antitumor properties. The compound has been assessed against various cancer cell lines, showing significant cytotoxicity.

Case Study : A study evaluated the compound's effectiveness against human pancreatic cancer (Patu8988), esophageal cancer (ECA109), and gastric cancer (SGC7901). The results indicated a promising reduction in cell viability, particularly at higher concentrations (≥ 50 μM), with mechanisms involving apoptosis induction and cell cycle arrest.

Antimicrobial Activity

The compound's antimicrobial potential has also been explored. It was tested against common bacterial strains such as Escherichia coli and Staphylococcus aureus, demonstrating moderate antibacterial activity.

Pharmacokinetics

Pharmacokinetic studies suggest that this compound has favorable absorption characteristics, with a half-life indicating potential for sustained therapeutic effects.

Q & A

Basic: What synthetic methodologies are recommended for synthesizing isopropyl 2-amino-5-[(diethylamino)carbonyl]-4-methylthiophene-3-carboxylate?

Answer:
The compound can be synthesized via multi-step reactions involving:

  • Thiophene ring formation : Cyclocondensation of β-keto esters with cyanoacetamide derivatives under acidic conditions (e.g., H₂SO₄ catalysis) .
  • Functionalization : Introduction of the diethylamino carbonyl group via nucleophilic acyl substitution, using diethylcarbamoyl chloride in the presence of a base (e.g., triethylamine) .
  • Esterification : Isopropyl ester formation through reaction with isopropyl alcohol under Mitsunobu conditions or via acid-catalyzed ester exchange .
    Key Considerations : Monitor reaction progress using TLC (silica gel, hexane/ethyl acetate eluent) and purify via column chromatography (gradient elution) .

Basic: How is structural identity and purity confirmed for this compound?

Answer:
Use a combination of analytical techniques:

  • NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., methyl at C4, diethylamino carbonyl at C5) and assess regioselectivity .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular formula (e.g., C₁₇H₂₅N₂O₃S) and detect isotopic patterns .
  • HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) to assess purity (>95%) and detect trace impurities .

Advanced: What strategies optimize synthetic yield in multi-step protocols?

Answer:

  • Temperature Control : Perform diethylamino carbonyl introduction at 0–5°C to minimize side reactions (e.g., over-acylation) .
  • Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) for thiophene ring cyclization efficiency; optimize molar ratios via DOE (Design of Experiments) .
  • Solvent Selection : Use polar aprotic solvents (e.g., DMF) for acylation steps to enhance solubility and reaction kinetics .

Advanced: How to resolve contradictions in reported biological activities across studies?

Answer:

  • Assay Standardization : Compare IC₅₀ values under consistent conditions (e.g., cell line, incubation time) to isolate structural vs. methodological variability .
  • Structure-Activity Relationship (SAR) Analysis : Systematically modify substituents (e.g., replace isopropyl with ethyl ester) and evaluate activity shifts .
  • Meta-Analysis : Use statistical tools (e.g., ANOVA) to identify outliers in datasets, focusing on studies with validated purity (>95%) .

Advanced: What computational tools predict reactivity or target interactions?

Answer:

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .
  • Molecular Docking : Use AutoDock Vina to model interactions with biological targets (e.g., cyclooxygenase-2 for anti-inflammatory activity) .
  • PubChem Data : Cross-reference computed properties (e.g., logP, polar surface area) with experimental data to validate models .

Basic: What safety protocols are critical during handling?

Answer:

  • PPE : Wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact (classified as Skin Irritant Category 2) .
  • Ventilation : Use fume hoods for weighing and reactions; monitor airborne concentrations with OSHA-compliant sensors .
  • Spill Management : Neutralize spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced: How is crystallographic data applied to structural determination?

Answer:

  • Data Collection : Use single-crystal X-ray diffraction (SC-XRD) with Mo-Kα radiation (λ = 0.71073 Å) .
  • Refinement : Process data with SHELXL for anisotropic displacement parameters and validate with R-factor convergence (<0.05) .
  • Visualization : Generate ORTEP diagrams via WinGX to illustrate thermal ellipsoids and intermolecular interactions (e.g., hydrogen bonds) .

Advanced: What challenges arise in synthesizing analogs with modified substituents?

Answer:

  • Steric Effects : Bulky groups (e.g., tert-butylphenyl) may hinder acylation; employ microwave-assisted synthesis to enhance reaction rates .
  • Electronic Effects : Electron-withdrawing substituents (e.g., nitro groups) require adjusted reaction conditions (e.g., higher temps for nucleophilic attack) .
  • Regioselectivity : Use directing groups (e.g., amino at C2) to control substitution patterns during thiophene functionalization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Isopropyl 2-amino-5-[(diethylamino)carbonyl]-4-methylthiophene-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Isopropyl 2-amino-5-[(diethylamino)carbonyl]-4-methylthiophene-3-carboxylate

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